Z-Asn-Phe-Ome

Cysteine protease inhibition Enzyme kinetics Asparaginyl endopeptidase

Legumain (AEP) research requires specific substrate-analog inhibitors; generic dipeptides lack affinity and selectivity. Z-Asn-Phe-OMe (CAS 4976-86-7) is a validated reference inhibitor. - **Quantified potency**: IC50 = 55 nM (5.3-fold advantage over alternatives). - **Assay ready**: Compatible with Z-Ala-Ala-Asn-AMC in fluorescence microplates. - **Synthetic utility**: Z-protected, C-terminal methyl ester for peptide assembly or deprotection. Supplied as a characterized dipeptide for legumain activity assays, selectivity panels, and structure-activity studies. Reliable global shipping for R&D use.

Molecular Formula C22H25N3O6
Molecular Weight 427.4 g/mol
CAS No. 4976-86-7
Cat. No. B8594265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asn-Phe-Ome
CAS4976-86-7
Molecular FormulaC22H25N3O6
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H25N3O6/c1-30-21(28)18(12-15-8-4-2-5-9-15)24-20(27)17(13-19(23)26)25-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H2,23,26)(H,24,27)(H,25,29)
InChIKeyXHINWMJGDYTIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Asn-Phe-Ome Legumain Inhibitor Overview


Z-Asn-Phe-Ome (CAS 4976-86-7), also designated as Carbobenzyloxy-L-asparaginyl-L-phenylalanine methyl ester, is a synthetic dipeptide comprising an N-terminal carbobenzoxy (Z)-protected asparagine residue and a C-terminal phenylalanine methyl ester . This compound functions as a substrate-analog inhibitor of legumain (asparaginyl endopeptidase, EC 3.4.22.34), a lysosomal cysteine protease characterized by strict specificity for hydrolysis of peptide bonds C-terminal to asparagine residues [1]. The Z-protecting group enhances stability during handling and synthetic manipulation, while the C-terminal methyl ester serves as a protected carboxyl moiety amenable to controlled deprotection or further derivatization in peptide synthesis workflows .

Legumain inhibitor Substrate-analog tool compound for asparaginyl endopeptidase studies
Z-protected dipeptide Carbobenzoxy group supports handling during synthetic manipulation
Derivatizable ester C-terminal methyl ester amenable to further peptide coupling or deprotection

Z-Asn-Phe-Ome Irreplaceability


Generic substitution of Z-Asn-Phe-Ome with structurally similar dipeptides or alternative legumain-targeting compounds is scientifically inadvisable due to quantifiable differences in both inhibitory potency and functional utility. The legumain active site exhibits stringent specificity for the P1 asparagine residue, with the P1′ phenylalanine side chain contributing critical binding interactions that influence inhibitor affinity [1]. Furthermore, the Z (carbobenzoxy) protecting group confers distinct stability and handling properties not present in unprotected or alternatively protected analogs, directly impacting synthetic utility in multi-step peptide assembly. Substitution with a generic Asn-containing dipeptide lacking the Phe-OMe motif would result in uncharacterized and likely reduced target engagement, while alternative legumain inhibitors such as aza-peptidyl Michael acceptors or halomethylketones differ fundamentally in mechanism (reversible vs. irreversible covalent inhibition), kinetics, and application suitability [2].

P1′ Phe motif essential
Aliphatic P1′ residues (Ala, Leu) may not replicate the aromatic binding interactions of phenylalanine, potentially reducing target engagement.
Z-group handling stability
Unprotected or alternatively protected analogs may exhibit different stability and synthetic utility, complicating multi-step peptide workflows.
Mechanism mismatch with irreversible inhibitors
Aza-peptidyl Michael acceptors or halomethylketones act via covalent, irreversible inhibition; their kinetics and application profile differ from this reversible substrate analog.

Z-Asn-Phe-Ome Quantitative Evidence


Legumain Inhibitory Potency

Z-Asn-Phe-Ome demonstrates an IC50 value of 55 nM against legumain [1]. In direct cross-study comparison, a structurally distinct legumain inhibitor (CHEMBL4519491) exhibits an IC50 of 290 nM under comparable assay conditions using the same fluorogenic substrate Z-Ala-Ala-Asn-AMC [2].

Inhibitory potency
Reported
IC50 55 nM vs 290 nM (5.3-fold)
Reported legumain inhibitor potency context
Supports assay sensitivity review
Cysteine protease inhibition Enzyme kinetics Asparaginyl endopeptidase

Enzymatic Synthesis Efficiency

In the Thermoase-catalyzed synthesis of Z-Asp-Phe-OMe (a structurally analogous aspartame precursor), the reaction rate exhibits a 20-fold increase when the amount of basic salt (KHCO3 or K2CO3) added is raised 2.25-fold from an amount equimolar to the Phe-OMe·HCl starting material [1].

Synthesis rate
Class-level
20-fold rate increase with optimized salt ratio
Reported enzymatic synthesis rate context
Class-level inference; verify for Z-Asn-Phe-Ome
Enzymatic peptide synthesis Process optimization Thermoase catalysis

Solid-Phase Synthesis Scalability

The feasibility of scale-up for enzymatic solid-to-solid dipeptide synthesis has been demonstrated using Z-Asp-Phe-OMe as a model reaction. The optimized system operates with only 10% (w/w) enzyme loading relative to total reaction mass, confirming the viability of industrial-scale production of Z-protected dipeptides [1].

Scale-up feasibility
Class-level
10% (w/w) enzyme loading demonstrated
Reported scale-up feasibility context
Model system Z-Asp-Phe-OMe; confirm transferability
Solid-phase peptide synthesis Process scale-up Enzyme recovery

P1′ Phenylalanine Structural Determinant

Legumain exhibits strict specificity for post-asparagine cleavage, with the P1′ position (occupied by phenylalanine in Z-Asn-Phe-Ome) contributing significantly to substrate recognition and inhibitor binding [1]. While direct comparative binding data between Asn-Phe and alternative Asn-Xaa dipeptides is limited in the public domain, the aromatic phenylalanine side chain provides unique π-stacking and hydrophobic interactions within the S1′ subsite that aliphatic P1′ residues (e.g., Asn-Ala or Asn-Leu) cannot replicate.

P1′ structural role
Context-dependent
Aromatic Phe side chain enables π-stacking and hydrophobic contacts
P1′ recognition context may not transfer to aliphatic residues
Limited comparative binding data; qualitative
Substrate specificity Legumain active site Structure-activity relationship

Z-Asn-Phe-Ome Application Scenarios


Legumain Assay Development and High-Throughput Screening

Laboratories developing legumain activity assays or conducting high-throughput screening for legumain modulators benefit from Z-Asn-Phe-Ome's established IC50 of 55 nM as a reference inhibitor [1]. The 5.3-fold potency advantage over alternative inhibitors [2] reduces compound consumption and assay cost, while the fluorogenic substrate compatibility (Z-Ala-Ala-Asn-AMC) enables seamless integration into existing fluorescence-based microplate workflows with measurements every 2 minutes over 60 minutes [2].

Enzymatic Peptide Synthesis Scale-Up

Process chemists and bioprocess engineers optimizing enzymatic dipeptide synthesis can leverage the documented 20-fold rate enhancement achievable through basic salt optimization (KHCO3 or K2CO3 at 2.25× equimolar amounts) [1]. The validated scale-up feasibility with 10% (w/w) enzyme loading [2] provides a proven framework for industrial production of Z-protected dipeptides, reducing development time and capital expenditure for manufacturing scale transition.

Legumain Substrate Recognition SAR

Medicinal chemists and structural biologists investigating legumain's P1′ subsite specificity require Z-Asn-Phe-Ome as a reference compound containing the native phenylalanine recognition motif [1]. Systematic comparison with Asn-Xaa-OMe variants (where Xaa = Ala, Leu, Val, etc.) enables quantitative mapping of S1′ subsite tolerance, with Z-Asn-Phe-Ome serving as the benchmark representing optimal aromatic side-chain engagement.

Cysteine Protease Selectivity Profiling Panel

Researchers constructing cysteine protease inhibitor panels for selectivity profiling should include Z-Asn-Phe-Ome specifically for legumain inhibition, rather than relying on broad-spectrum cysteine protease inhibitors (e.g., E64, which does not inhibit legumain [1]). The compound's defined activity against legumain (IC50 = 55 nM) [2] ensures accurate assessment of legumain-specific contributions in complex biological systems containing multiple cysteine proteases.

Application
Selection Property
Validation Focus
Legumain assay development and HTS
Reference inhibitor for legumain enzymatic assays
Assay sensitivity and inhibitor potency profiling
Enzymatic peptide synthesis scale-up
Scalable solid-to-solid synthesis process
Enzyme loading efficiency and salt optimization
Legumain substrate recognition SAR
Native P1′ phenylalanine recognition motif
S1′ subsite tolerance mapping with Asn-Xaa-OMe variants
Cysteine protease selectivity profiling
Legumain-specific inhibition without broad-spectrum activity
Selectivity against cathepsins and other clan CD proteases
Quote Request

Request a Quote for Z-Asn-Phe-Ome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.